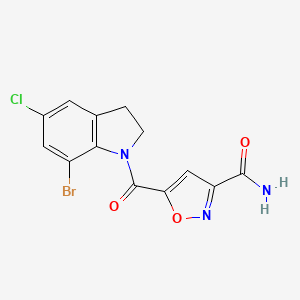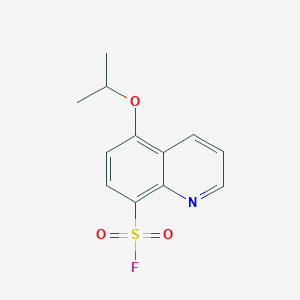![molecular formula C18H22N2O3S2 B7450739 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7450739.png)
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, and its inhibition has shown potential in the treatment of various B-cell malignancies.
Mecanismo De Acción
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide targets BTK, a key enzyme involved in BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B-cells, and its dysregulation is implicated in the development and progression of B-cell malignancies. By inhibiting BTK, 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide blocks BCR signaling and downstream pathways, leading to decreased proliferation and increased apoptosis of B-cells.
Biochemical and Physiological Effects
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide has been shown to have potent inhibitory effects on BTK and downstream signaling pathways in both preclinical and clinical studies. These effects lead to decreased proliferation and increased apoptosis of B-cells, which are hallmark features of B-cell malignancies. 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide has also been shown to have minimal off-target effects, suggesting a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide has several advantages as a tool for laboratory experiments. Its potent inhibition of BTK and downstream signaling pathways make it a useful tool for studying BCR signaling and its role in B-cell malignancies. However, its specificity for BTK may limit its use in studying other signaling pathways or cellular processes.
Direcciones Futuras
There are several potential future directions for research on 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of interest is the exploration of 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. Finally, there is potential for the development of 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide as a therapeutic agent in other diseases, such as autoimmune disorders and inflammatory diseases, where BCR signaling is dysregulated.
Métodos De Síntesis
The synthesis of 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide involves several steps, including the reaction of 4-bromo-3-methylphenylsulfonyl chloride with 3-methylpiperidine, followed by the addition of 5-methylthiophene-3-carboxylic acid and subsequent coupling with N,N-dimethylformamide dimethyl acetal. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown promising results, with 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide demonstrating potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and increased apoptosis of B-cells.
Propiedades
IUPAC Name |
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-4-3-9-20(11-13)25(22,23)17-7-5-16(6-8-17)19-18(21)15-10-14(2)24-12-15/h5-8,10,12-13H,3-4,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGQJYABPACIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450656.png)
![3-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(2,2-difluoroethyl)-1-methylurea](/img/structure/B7450672.png)

![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450695.png)
![1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B7450699.png)


![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450734.png)
![tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate](/img/structure/B7450752.png)
![(5-Ethyl-1,2-oxazol-3-yl)-[9-[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]-3,9-diazabicyclo[4.2.1]nonan-3-yl]methanone](/img/structure/B7450758.png)
![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)